Trimethadione Trimethadione Trimethadione is a dione-type anticonvulsant with antiepileptic activity. Trimethadione reduces T-type calcium currents in thalamic neurons, thereby stabilizing neuronal membranes, raising the threshold for repetitive activities in the thalamus and inhibiting corticothalamic transmission. This decreases the abnormal thalamocortical rhythmicity, which is thought to underlie the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures.
Trimethadione, also known as tridione or trimetin, belongs to the class of organic compounds known as oxazolidinediones. Oxazolidinediones are compounds containing an oxazolidine ring which bears two ketones. Trimethadione is a drug which is used in the control of absence (petit mal) seizures that are refractory to treatment with other medications. Trimethadione has been detected in multiple biofluids, such as urine and blood. Trimethadione is a potentially toxic compound.
Trimethadione is an oxazolidinone.
Brand Name: Vulcanchem
CAS No.: 127-48-0
VCID: VC0545889
InChI: InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3
SMILES: CC1(C(=O)N(C(=O)O1)C)C
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol

Trimethadione

CAS No.: 127-48-0

Inhibitors

VCID: VC0545889

Molecular Formula: C6H9NO3

Molecular Weight: 143.14 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Trimethadione - 127-48-0

CAS No. 127-48-0
Product Name Trimethadione
Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
IUPAC Name 3,5,5-trimethyl-1,3-oxazolidine-2,4-dione
Standard InChI InChI=1S/C6H9NO3/c1-6(2)4(8)7(3)5(9)10-6/h1-3H3
Standard InChIKey IRYJRGCIQBGHIV-UHFFFAOYSA-N
SMILES CC1(C(=O)N(C(=O)O1)C)C
Canonical SMILES CC1(C(=O)N(C(=O)O1)C)C
Appearance Solid powder
Melting Point 46 °C
46.0 °C
46°C
Physical Description Solid
Description Trimethadione is a dione-type anticonvulsant with antiepileptic activity. Trimethadione reduces T-type calcium currents in thalamic neurons, thereby stabilizing neuronal membranes, raising the threshold for repetitive activities in the thalamus and inhibiting corticothalamic transmission. This decreases the abnormal thalamocortical rhythmicity, which is thought to underlie the paroxysmal three-cycle-per-second spike-and-wave pattern seen with absence (petit mal) seizures.
Trimethadione, also known as tridione or trimetin, belongs to the class of organic compounds known as oxazolidinediones. Oxazolidinediones are compounds containing an oxazolidine ring which bears two ketones. Trimethadione is a drug which is used in the control of absence (petit mal) seizures that are refractory to treatment with other medications. Trimethadione has been detected in multiple biofluids, such as urine and blood. Trimethadione is a potentially toxic compound.
Trimethadione is an oxazolidinone.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility 50000 mg/L
0.35 M
2.12e+02 g/L
<0.3 [ug/mL]
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Tridione
Trimethadione
Trimetin
Troxidone
Reference 1: Pastore V, Wasowski C, Higgs J, Mangialavori IC, Bruno-Blanch LE, Marder M. A synthetic bioisoster of trimethadione and phenytoin elicits anticonvulsant effect, protects the brain oxidative damage produced by seizures and exerts antidepressant action in mice. Eur Neuropsychopharmacol. 2014 Aug;24(8):1405-14. doi: 10.1016/j.euroneuro.2014.04.005. Epub 2014 May 2. PubMed PMID: 24846538.
2: Pastore V, Sabatier L, Enrique A, Marder M, Bruno-Blanch LE. Synthesis and anticonvulsant activity of bioisosteres of trimethadione, N-derivative-1,2,3-oxathiazolidine-4-one-2,2-dioxides from α-hydroxyamides. Bioorg Med Chem. 2013 Feb 15;21(4):841-6. doi: 10.1016/j.bmc.2012.12.033. Epub 2013 Jan 3. PubMed PMID: 23321016.
3: Qin W, Hu ZY, Tong JW, Meng J, You XF, Zhang JP. [Toxic effects of trimethadione on zebrafish early development]. Yi Chuan. 2012 Sep;34(9):1165-73. Chinese. PubMed PMID: 23017458.
4: Weston AD, Brown NA, Ozolinš TR. Co-variation in frequency and severity of cardiovascular and skeletal defects in Sprague-Dawley rats after maternal administration of dimethadione, the N-demethylated metabolite of trimethadione. Birth Defects Res B Dev Reprod Toxicol. 2011 Jun;92(3):206-15. doi: 10.1002/bdrb.20302. Epub 2011 Jun 2. PubMed PMID: 21638752.
5: Barton ME, Eberle EL, Shannon HE. The antihyperalgesic effects of the T-type calcium channel blockers ethosuximide, trimethadione, and mibefradil. Eur J Pharmacol. 2005 Oct 3;521(1-3):79-85. Epub 2005 Sep 19. PubMed PMID: 16171802.
6: Fleeman TL, Cappon GD, Hurtt ME. Postnatal closure of membranous ventricular septal defects in Sprague-Dawley rat pups after maternal exposure with trimethadione. Birth Defects Res B Dev Reprod Toxicol. 2004 Jun;71(3):185-90. PubMed PMID: 15282739.
7: Tanaka E, Kurata N, Yasuhara H. Involvement of cytochrome P450 2C9, 2E1 and 3A4 in trimethadione N-demethylation in human microsomes. J Clin Pharm Ther. 2003 Dec;28(6):493-6. PubMed PMID: 14651673.
8: Nakamura H, Tanaka E, Kaneko M, Iwakawa M, Hori T, Ikebukuro K, Amagai T, Ohkawa H. The clinical importance of the trimethadione tolerance test as a method for quantitative assessment of hepatic functional reserve in patients with biliary atresia. J Clin Pharm Ther. 2001 Dec;26(6):417-24. PubMed PMID: 11722678.
9: Nagai T. [Fetal trimethadione syndrome]. Ryoikibetsu Shokogun Shirizu. 2001;(33):704. Review. Japanese. PubMed PMID: 11462643.
10: Nakane Y. [Fetal trimethadione effects]. Ryoikibetsu Shokogun Shirizu. 2000;(30 Pt 5):94-5. Review. Japanese. PubMed PMID: 11057156.
11: Nishimura Y, Kurata N, Iwase M, Li H, Yasuhara H. The effects of organic solvents on trimethadione n-demethylation in rats. Res Commun Mol Pathol Pharmacol. 1999;104(2):229-39. PubMed PMID: 10634315.
12: Tanaka E, Ishikawa A, Horie T. In vivo and in vitro trimethadione oxidation activity of the liver from various animal species including mouse, hamster, rat, rabbit, dog, monkey and human. Hum Exp Toxicol. 1999 Jan;18(1):12-6. PubMed PMID: 10025363.
13: Kurata N, Nishimura Y, Iwase M, Fischer NE, Tang BK, Inaba T, Yasuhara H. Trimethadione metabolism by human liver cytochrome P450: evidence for the involvement of CYP2E1. Xenobiotica. 1998 Nov;28(11):1041-7. PubMed PMID: 9879636.
14: Tanaka E, Taniguchi T, Sawa Y, Ohmori S, Kitada M, Horie T. Trimethadione metabolism and microsomal monooxygenases in untreated and phenobarbital-treated rhesus monkeys. Comp Biochem Physiol C Pharmacol Toxicol Endocrinol. 1998 Aug;120(2):317-20. PubMed PMID: 9827046.
15: Tanaka E, Ishikawa A, Abei M, Kobayashi S. Trimethadione as a probe drug to estimate hepatic oxidizing capacity in humans. Comp Biochem Physiol C Pharmacol Toxicol Endocrinol. 1996 Nov;115(3):211-6. Review. PubMed PMID: 9375358.
16: Nishimura Y, Kurata N, Watanabe M, Uchida E, Yasuhara H. Trimethadione N-demethylation by rat liver CYP2E1 in vitro. Res Commun Mol Pathol Pharmacol. 1996 Jul;93(1):43-56. PubMed PMID: 8865369.
17: Zhang YF, Gibbs JW 3rd, Coulter DA. Anticonvulsant drug effects on spontaneous thalamocortical rhythms in vitro: ethosuximide, trimethadione, and dimethadione. Epilepsy Res. 1996 Feb;23(1):15-36. PubMed PMID: 8925801.
18: Tanaka E, Funae Y. Trimethadione: metabolism and assessment of hepatic drug-oxidizing capacity. Methods Enzymol. 1996;272:163-9. PubMed PMID: 8791774.
19: Tanaka E, Osada A, Ishikawa A, Nakamura T, Momose Y, Mikami T, Fukao K, Horie T. Influence of partial hepatectomy in dogs on trimethadione metabolism and microsomal monooxygenases. Xenobiotica. 1995 Dec;25(12):1301-10. PubMed PMID: 8719906.
20: Abei M, Tanaka E, Tanaka N, Matsuzaki Y, Ikegami T, Ishikawa A, Osuga T. Clinical significance of the trimethadione tolerance test in chronic hepatitis: a useful indicator of hepatic drug metabolizing capacity. J Gastroenterol. 1995 Aug;30(4):478-84. PubMed PMID: 7550858.
PubChem Compound 5576
Last Modified Nov 11 2021
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